molecular formula C16H18N2O4 B4412471 N-phenyl-N'-(3,4,5-trimethoxyphenyl)urea

N-phenyl-N'-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B4412471
M. Wt: 302.32 g/mol
InChI Key: DFHHJVLZMQAHTE-UHFFFAOYSA-N
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Description

N-Phenyl-N'-(3,4,5-trimethoxyphenyl)urea is a urea derivative characterized by a phenyl group attached to one nitrogen atom and a 3,4,5-trimethoxyphenyl group on the adjacent nitrogen. The molecular formula is C₁₆H₁₈N₂O₄, with a molecular weight of 302.33 g/mol. Its structure includes three methoxy substituents at the 3-, 4-, and 5-positions of the phenyl ring, a configuration critical for biological activity .

This compound has garnered attention in anticancer research due to the 3,4,5-trimethoxyphenyl moiety, a pharmacophore shared with potent agents like combretastatin A-4 derivatives . Studies highlight its role in inhibiting cancer cell proliferation, particularly in gastric (MGC-803), colorectal (HCT-116), and breast (MCF-7) cancer lines, with IC₅₀ values <50 μM when the 3,4,5-trimethoxyphenyl group is retained .

Properties

IUPAC Name

1-phenyl-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-20-13-9-12(10-14(21-2)15(13)22-3)18-16(19)17-11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHHJVLZMQAHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N’-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of phenyl isocyanate with 3,4,5-trimethoxyaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:

C6H5NCO+C9H13NO3C15H18N2O4\text{C}_6\text{H}_5\text{NCO} + \text{C}_9\text{H}_{13}\text{NO}_3 \rightarrow \text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_4 C6​H5​NCO+C9​H13​NO3​→C15​H18​N2​O4​

Industrial Production Methods

While specific industrial production methods for N-phenyl-N’-(3,4,5-trimethoxyphenyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N’-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of N-phenyl-N’-(3,4,5-trimethoxyphenyl)urea involves its interaction with molecular targets such as tubulin, Hsp90, and TrxR. By binding to these targets, the compound can disrupt cellular processes, leading to anti-cancer effects . The trimethoxyphenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substitution Pattern and Antiproliferative Activity

The 3,4,5-trimethoxyphenyl group is a key determinant of potency. Comparisons with analogs bearing alternative substitution patterns reveal significant differences:

Compound Substituents Tested Cell Lines IC₅₀/Activity Reference
N-Phenyl-N'-(3,4,5-TMP)Urea 3,4,5-Trimethoxyphenyl MGC-803, HCT-116, MCF-7 IC₅₀ <50 μM
Analog with 2,4,5-TMP* 2,4,5-Trimethoxyphenyl MCF-7, HeLa Similar to 3,4,5-TMP in MCF-7; weaker in HeLa
Myricetin Derivatives 3,4,5-TMP linked to chromenone Bcap-37, MDA-MB-231 High inhibitory activity (IC₅₀ ~10–20 μM)
Combretastatin A-4 Prodrugs 3,4,5-TMP (stilbene core) Broad-spectrum cancer cells IC₅₀ <10 nM (parent compound)
Urea Derivatives (14a–14d) Non-3,4,5-TMP substituents MGC-803, HCT-116, PC-3 IC₅₀ >50 μM (inactive)

*TMP: Trimethoxyphenyl

Key Findings :

  • Positional Isomerism : The 3,4,5-trimethoxyphenyl group confers superior activity compared to 2,4,5-substituted analogs in most cell lines, except MCF-7, where both isomers exhibit similar potency .
  • Pharmacophore Necessity : Replacement of the 3,4,5-trimethoxyphenyl group with other aryl moieties (e.g., 4-chlorobenzyl, 4-nitrophenyl) abolishes antiproliferative activity, as seen in derivatives 14a–14d .
  • Beyond Ureas : Myricetin derivatives incorporating 3,4,5-trimethoxyphenyl groups (e.g., compound 3c) show comparable or higher potency, suggesting the moiety’s versatility across scaffold types .

Herbicidal Activity

While primarily studied for anticancer effects, urea derivatives with 3,4,5-trimethoxyphenyl groups also display herbicidal activity. For example:

  • Rape Inhibition : Compounds with 3,4,5-trimethoxyphenyl substituents show moderate activity against rape (Brassica napus), though weaker than analogs with 4-(trifluoromethyl)phenyl groups .
  • Barnyard Grass: Activity against barnyard grass (Echinochloa crus-galli) is generally weak, highlighting selectivity dependent on substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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